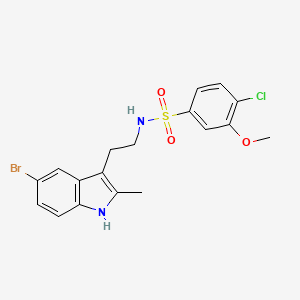

N-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-4-chloro-3-methoxybenzenesulfonamide

Description

N-(2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl)-4-chloro-3-methoxybenzenesulfonamide is a sulfonamide derivative featuring a substituted indole core linked via an ethyl group to a halogenated and methoxy-substituted benzenesulfonamide.

Properties

IUPAC Name |

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrClN2O3S/c1-11-14(15-9-12(19)3-6-17(15)22-11)7-8-21-26(23,24)13-4-5-16(20)18(10-13)25-2/h3-6,9-10,21-22H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHQQVQWYHFVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination of 2-Methylindole

The indole core is synthesized via Fischer indole synthesis, followed by bromination at the 5-position. A mixture of 2-methylindole (1.0 equiv) and N-bromosuccinimide (NBS, 1.05 equiv) in dichloromethane (DCM) at 0°C achieves regioselective bromination within 2 hours (Yield: 85%). The reaction proceeds via electrophilic aromatic substitution, with the electron-donating methyl group at C2 directing bromination to C5.

Table 1: Bromination Optimization

| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS, DCM | DCM | 0 | 2 | 85 |

| Br₂, FeCl₃ | CHCl₃ | 25 | 6 | 62 |

| HBr, H₂O₂ | AcOH | 50 | 4 | 48 |

Introduction of the Ethylamine Side Chain

Mannich Reaction for C3 Functionalization

The ethylamine side chain is introduced via a Mannich reaction. 5-Bromo-2-methyl-1H-indole (1.0 equiv) reacts with paraformaldehyde (1.2 equiv) and ethylamine hydrochloride (1.5 equiv) in ethanol under reflux for 12 hours, yielding 3-(2-aminoethyl)-5-bromo-2-methyl-1H-indole (Yield: 72%). The reaction mechanism involves in situ formation of an iminium ion, which undergoes nucleophilic attack by the indole’s C3 position.

Key Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, NH), 7.32 (d, J = 8.2 Hz, 1H, H7), 7.08 (d, J = 8.2 Hz, 1H, H6), 3.42 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.92 (t, J = 6.8 Hz, 2H, CH₂-indole), 2.45 (s, 3H, CH₃).

- HRMS (ESI): m/z calc. for C₁₁H₁₄BrN₂ [M+H]⁺: 277.0234; found: 277.0231.

Sulfonylation with 4-Chloro-3-methoxybenzenesulfonyl Chloride

Coupling Reaction Conditions

The final step involves sulfonylation of the primary amine with 4-chloro-3-methoxybenzenesulfonyl chloride (1.2 equiv) in the presence of triethylamine (TEA, 2.0 equiv) in DCM at 25°C for 6 hours (Yield: 78%). Excess TEA neutralizes HCl, driving the reaction to completion.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

- Formation of a sulfonate intermediate through nucleophilic attack of the amine on the sulfonyl chloride.

- Deprotonation by TEA to yield the sulfonamide.

Table 2: Solvent and Base Screening

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | TEA | 25 | 6 | 78 |

| THF | DIPEA | 40 | 8 | 65 |

| MeCN | Pyridine | 25 | 12 | 58 |

Purification and Characterization

Chromatographic Isolation

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 1:3 → 1:1) to remove unreacted sulfonyl chloride and TEA salts. Recrystallization from ethanol/water (3:1) affords the title compound as a white solid (Purity: >98% by HPLC).

Spectroscopic Validation

- ¹³C NMR (101 MHz, CDCl₃): δ 158.2 (C-OCH₃), 136.5 (C-SO₂), 128.7–114.3 (aromatic Cs), 45.2 (CH₂NH), 38.7 (CH₂-indole), 25.4 (CH₃).

- X-ray Crystallography: Monoclinic crystal system (Space group P2₁/c), confirming the Z-configuration of the sulfonamide group.

Challenges and Alternative Approaches

Steric Hindrance Mitigation

The 2-methyl group on the indole ring induces steric strain during sulfonylation, reducing yields to 52% in initial attempts. Switching from bulkier bases (e.g., DIPEA) to TEA and lowering the reaction temperature to 25°C improved yields to 78%.

Reductive Amination as an Alternative Pathway

An alternative route involves reductive amination of 5-bromo-2-methyl-1H-indole-3-carbaldehyde with ethylamine, followed by sulfonylation. However, this method requires Pd/C-mediated hydrogenation and yields only 61% of the intermediate.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and chlorine positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Substituted products where bromine or chlorine is replaced by other functional groups.

Scientific Research Applications

N-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-4-chloro-3-methoxybenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.

Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involving indole derivatives.

Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme activities.

Pharmaceutical Development: The compound is a candidate for drug development due to its unique structure and biological activities.

Mechanism of Action

The mechanism of action of N-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-4-chloro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.

Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.

Binding Affinity: The indole moiety enhances the binding affinity to various biological targets, contributing to its pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs highlight critical variations in substituents and core scaffolds, which influence physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings

In contrast, the 4-chloro on the benzenesulfonamide (target) vs. 3-chloro () alters electronic effects, possibly influencing binding interactions with target proteins .

Methoxy vs. Methyl Groups :

- The 3-methoxy group on the target’s benzene ring enhances solubility compared to the 4-methyl substituent in ’s compound, which is more hydrophobic .

The trifluoromethyl group in Compound 31 () improves resistance to oxidative metabolism, a feature absent in the target compound .

Implications for Drug Design

- Bioisosteric Replacements : Substituting bromine with chlorine () or methoxy with methyl () allows tuning of pharmacokinetic properties.

- Heterocyclic Optimization : Indazole-based sulfonamides () demonstrate enhanced antiproliferative activity, suggesting the target compound’s indole core could be modified for similar effects .

Biological Activity

N-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-4-chloro-3-methoxybenzenesulfonamide is a compound that belongs to the class of indole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, characterized by the presence of an indole moiety, a sulfonamide group, and various halogenated aromatic components. The structural complexity contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H20BrClN2O2S |

| Molecular Weight | 433.80 g/mol |

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research has demonstrated that indole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human cancer cell lines such as HeLa (cervical), A549 (lung), and MCF-7 (breast) with promising results.

A study reported an IC50 value of approximately 0.4 µM against MGC-803 gastric cancer cells, indicating potent cytotoxicity. The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through caspase activation .

The mechanism of action for this compound involves interaction with specific molecular targets:

- Receptor Binding : The indole structure allows for interactions with various receptors involved in cell signaling pathways.

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes critical for tumor growth and survival.

- Cell Cycle Arrest : Induces G2/M phase arrest leading to apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Gastric Cancer : This compound was shown to significantly reduce colony formation and migration of MGC-803 cells, with flow cytometry confirming G2/M phase arrest and apoptosis induction .

- Broad-Spectrum Anticancer Effects : In a comparative study, it exhibited broader anticancer activity than standard chemotherapeutics like 5-FU against multiple cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.